GDP366 was identified through a small-scale screening of an in-house compound library aimed at discovering new anticancer agents. It belongs to the class of pyrimidine-urea compounds, which have shown promise in targeting survivin and Op18 due to their structural properties that facilitate strong interactions with these proteins .
The synthesis of GDP366 involves a multi-step process that combines pyrimidine and urea moieties, which are known pharmacophores in drug development. The synthesis typically follows these steps:
This synthetic route not only highlights the efficiency of producing GDP366 but also emphasizes the importance of structural confirmation through various analytical methods.
The molecular structure of GDP366 features a unique combination of pyrimidine and urea groups, which are critical for its biological activity. The compound's structure allows it to form hydrogen bonds with key amino acid residues in both survivin and Op18, facilitating its inhibitory action.
The ability of GDP366 to embed itself into the active sites of these proteins underscores its potential effectiveness as an inhibitor.
GDP366 undergoes several chemical reactions within biological systems:
These reactions are significant as they highlight the compound's multifaceted approach to combating cancer cell growth.
The mechanism by which GDP366 exerts its effects involves several key pathways:
This dual action makes GDP366 particularly effective against various cancer types by targeting essential survival pathways.
While specific physical properties such as solubility or stability under various conditions were not detailed extensively in the sources, general characteristics can be inferred:
These properties are crucial for developing formulations for therapeutic use.
GDP366 holds promise for various scientific applications:
Survivin (BIRC5) and Op18/stathmin are pivotal regulators of cancer progression with complementary functions. Survivin, a member of the inhibitor of apoptosis (IAP) family, suppresses caspase activation and promotes mitosis by forming the chromosomal passenger complex (CPC) with Aurora B kinase and INCENP [2] [9]. Its overexpression in tumors correlates with chemotherapy resistance and poor prognosis [6] [9]. Op18/stathmin drives microtubule destabilization by sequestering tubulin dimers or promoting microtubule catastrophe, thereby accelerating mitotic spindle remodeling essential for cancer cell motility and proliferation [3]. Dual targeting disrupts both apoptosis evasion and mitotic integrity, exploiting synergistic vulnerabilities in cancer cells while minimizing resistance development. GDP366 represents the first small molecule designed to concurrently inhibit these mechanistically distinct pathways.
Early survivin inhibitors like YM155 (sepantronium bromide) targeted survivin transcription but showed limited clinical efficacy due to pharmacokinetic challenges and compensatory pathway activation [6]. Subsequent approaches included:
Op18/stathmin activity is governed by phosphorylation: when phosphorylated at Ser16 or Ser63 by kinases like Pak1 (downstream of Rac1), its microtubule-destabilizing function is inactivated [3]. In cancers, Op18 overexpression induces aberrant spindle formation and genomic instability. GDP366’s inhibition of Op18 disrupts this balance, leading to excessive microtubule stabilization and mitotic arrest [3] [5].
Table 1: Key Characteristics of Survivin and Op18
Target | Molecular Function | Role in Cancer | Regulatory Mechanism |
---|---|---|---|
Survivin | CPC component, caspase inhibition | Chemoresistance, mitotic dysregulation | Transcriptional upregulation by Wnt/β-catenin, Sp1; degradation via ubiquitin-proteasome |
Op18/Stathmin | Microtubule depolymerization | Metastasis, genomic instability | Inactivation via Pak1-mediated phosphorylation at Ser16/Ser63 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7